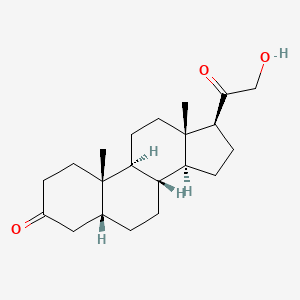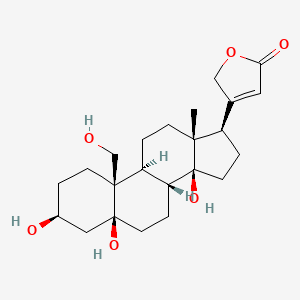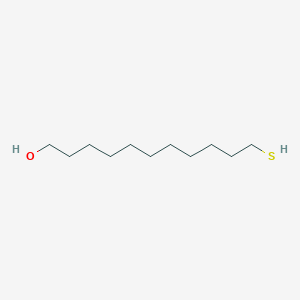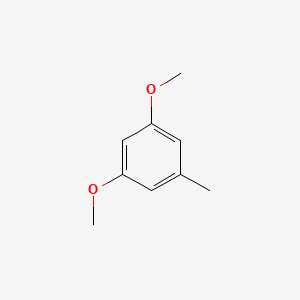
3,5-Dimethoxytolueno
Descripción general
Descripción
3,5-Dimethoxytoluene (3,5-DMT) is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid with a sweet, floral odor and a boiling point of 248°C. 3,5-DMT is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis orgánica
3,5-Dimethoxytolueno: se utiliza como un bloque de construcción orgánico en la síntesis de moléculas complejas. Sirve como precursor en la síntesis de ácido 3,5-dimetoxi benzoico mediante procesos de oxidación . Además, se utiliza para producir 2-metoxi-6-metil-1,4-benzoquinona, un compuesto de interés por su posible uso en productos farmacéuticos y tintes, mediante oxidación catalítica con peróxido de hidrógeno y metiltrioxo renio en carbonato de dimetilo .
Investigación farmacéutica
En la investigación farmacéutica, This compound se explora por su potencial como precursor en la síntesis de fármacos. Sus derivados están siendo estudiados por sus propiedades terapéuticas y su papel en la creación de ingredientes farmacéuticos activos .
Ciencia de materiales
El papel del compuesto en la ciencia de materiales es significativo debido a su participación en la síntesis de materiales con propiedades específicas. Por ejemplo, sus derivados se utilizan en la creación de polímeros y materiales que requieren estructuras aromáticas específicas para su funcionalidad .
Química analítica
This compound: se utiliza en química analítica como un estándar para calibrar instrumentos y verificar la precisión de los métodos analíticos. Sus propiedades físicas y químicas bien definidas lo hacen adecuado para su uso en espectroscopia y cromatografía .
Ciencia ambiental
En la ciencia ambiental, los derivados del compuesto se estudian por su impacto en los sistemas ambientales. Los investigadores están interesados en comprender cómo se comportan estos compuestos en el medio ambiente, sus procesos de descomposición y su posible uso en la remediación ambiental .
Aplicaciones industriales
Industrialmente, This compound se utiliza en la fabricación de fragancias y sabores debido a su presencia en los volátiles florales de diferentes variedades de rosas. También participa en la producción de productos químicos industriales donde se requieren compuestos aromáticos específicos .
Safety and Hazards
Mecanismo De Acción
3,5-Dimethoxytoluene is a methoxylated phenolic derivative that plays a significant role in the scent profile of many rose varieties . This article aims to provide a comprehensive overview of the mechanism of action of 3,5-Dimethoxytoluene, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the result of its action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound is synthesized from orcinol through two successive methylation reactions . These reactions are catalyzed by O-methyltransferases , enzymes that transfer a methyl group from S-adenosyl methionine to their substrate.
Biochemical Pathways
The biosynthesis of 3,5-Dimethoxytoluene involves the methylation of orcinol, a process catalyzed by O-methyltransferases . This pathway leads to the production of 3,5-Dimethoxytoluene, a major scent component in many hybrid roses .
Result of Action
The molecular and cellular effects of 3,5-Dimethoxytoluene’s action are primarily related to its role as a scent compound. It contributes to the characteristic “tea aroma” scent of many rose varieties . .
Análisis Bioquímico
Biochemical Properties
3,5-Dimethoxytoluene plays a significant role in biochemical reactions, particularly in the biosynthesis of floral scents. It is synthesized from orcinol through two successive methylation reactions catalyzed by O-methyltransferases . These enzymes, specifically orcinol O-methyltransferases, facilitate the methylation of precursor molecules to produce 3,5-Dimethoxytoluene . The interaction between 3,5-Dimethoxytoluene and these enzymes is crucial for the formation of this compound in rose petals.
Cellular Effects
The effects of 3,5-Dimethoxytoluene on various cell types and cellular processes are not extensively documented. Its role in floral scent production suggests that it may influence cell signaling pathways related to scent biosynthesis. The presence of 3,5-Dimethoxytoluene in rose petals indicates its involvement in the regulation of gene expression related to scent production
Molecular Mechanism
At the molecular level, 3,5-Dimethoxytoluene exerts its effects through binding interactions with O-methyltransferases. These enzymes catalyze the methylation of orcinol to produce 3,5-Dimethoxytoluene . The binding of 3,5-Dimethoxytoluene to these enzymes is essential for its biosynthesis. Additionally, the compound may influence gene expression related to scent production, although specific mechanisms remain to be fully understood.
Metabolic Pathways
3,5-Dimethoxytoluene is involved in the metabolic pathway of floral scent biosynthesis. It is synthesized from orcinol through the action of O-methyltransferases . These enzymes play a critical role in the methylation process, leading to the formation of 3,5-Dimethoxytoluene. The interaction between 3,5-Dimethoxytoluene and these enzymes is essential for its production and subsequent involvement in metabolic pathways.
Propiedades
IUPAC Name |
1,3-dimethoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZBLVRXRWHLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063339 | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4179-19-5 | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4179-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004179195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-dimethoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
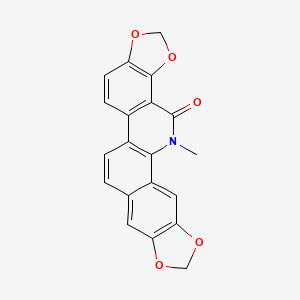
![(2-Aminooxy-ethyl)-[5-(6-amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl]-methyl-sulfonium](/img/structure/B1218858.png)

![6-{4-[Hydroxy-(4-nitro-phenoxy)-phosphoryl]-butyrylamino}-hexanoic acid](/img/structure/B1218860.png)
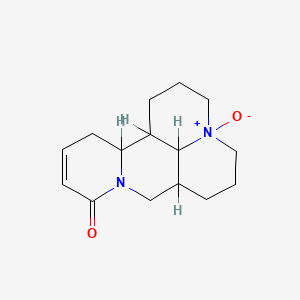
![Decanoic acid, 1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl ester, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B1218867.png)
![4,5-Dimethoxy-2-[(1-oxo-2-thiophen-2-ylethyl)amino]benzoic acid methyl ester](/img/structure/B1218868.png)
![1-[2-[(2-Guanidinophenyl)disulfanyl]phenyl]guanidine](/img/structure/B1218870.png)

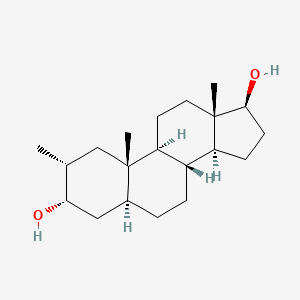
![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)
